Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl-

Lipophilicity QSAR Membrane permeability

Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- is a synthetic thioamide derivative belonging to the N-aryl benzenecarbothioamide class, distinguished by a 4-methyl substituent on the benzoyl ring and a 3,4-dichlorophenyl moiety on the thioamide nitrogen. Its molecular formula is C₁₄H₁₁Cl₂NS (exact mass 294.9989 Da), with a computed XLogP3 of 5.4, indicating substantial lipophilicity that differentiates it from less hydrophobic analogs in this series.

Molecular Formula C14H11Cl2NS
Molecular Weight 296.2 g/mol
CAS No. 127351-05-7
Cat. No. B12661949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl-
CAS127351-05-7
Molecular FormulaC14H11Cl2NS
Molecular Weight296.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2NS/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-12(15)13(16)8-11/h2-8H,1H3,(H,17,18)
InChIKeyIFEUPGWJMCGPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- (CAS 127351-05-7): Physicochemical Identity and Structural Classification for Procurement Evaluation


Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- is a synthetic thioamide derivative belonging to the N-aryl benzenecarbothioamide class, distinguished by a 4-methyl substituent on the benzoyl ring and a 3,4-dichlorophenyl moiety on the thioamide nitrogen [1]. Its molecular formula is C₁₄H₁₁Cl₂NS (exact mass 294.9989 Da), with a computed XLogP3 of 5.4, indicating substantial lipophilicity that differentiates it from less hydrophobic analogs in this series [2]. The compound exists as a solid at ambient temperature, with a predicted boiling point of 394.8 °C and density of 1.369 g/cm³, parameters that directly inform handling, storage, and formulation decisions in laboratory procurement .

Why In-Class Benzenecarbothioamide Analogs Cannot Substitute for CAS 127351-05-7: Substituent-Driven Property Divergence


Although multiple N-(3,4-dichlorophenyl)benzenecarbothioamide derivatives share a common thioamide core, the identity of the para-substituent on the benzoyl ring (methyl vs. chloro vs. hydrogen) exerts a decisive influence on lipophilicity, boiling point, density, and chromatographic behavior, making simple drop-in substitution unreliable for reproducible experimental outcomes [1]. For instance, replacing the 4-methyl group of the target compound with 4-chloro (CAS 117013-65-7) raises the molecular weight by 20.4 g/mol, increases density by 0.124 g/cm³, and elevates the boiling point by 12 °C—changes that can alter solubility profiles, membrane permeability in cell-based assays, and retention times in analytical methods . Similarly, omission of the 3,4-dichlorophenyl N-substituent altogether (CAS 2362-62-1) yields a scaffold with markedly reduced lipophilicity (LogP ~2.33 vs. 5.4) and a boiling point ~136 °C lower, fundamentally altering the compound's partitioning behavior and thermal handling requirements . These quantitative differences underscore why procurement precision at the level of individual analogs is essential rather than substitutive.

Quantitative Differentiation Evidence for Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- (CAS 127351-05-7) Against Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Methyl vs. 4-Chloro vs. Unsubstituted Benzenecarbothioamide Analogs

The target compound, N-(3,4-dichlorophenyl)-4-methylbenzenecarbothioamide, exhibits a computed XLogP3 of 5.4, reflecting the combined lipophilic contributions of the 4-methyl group on the benzoyl ring and the 3,4-dichlorophenyl moiety on the thioamide nitrogen [1]. By contrast, the des-methyl analog N-(3,4-dichlorophenyl)benzenecarbothioamide (CAS 10278-50-9) has an XLogP3 of approximately 4.7–5.0 [2], while the N-unsubstituted 4-methylbenzenecarbothioamide (CAS 2362-62-1) has a measured LogP of 2.33 . The approximately 0.4–0.7 log unit advantage over the des-methyl analog and a >3 log unit advantage over the N-unsubstituted scaffold translate to significantly different predicted membrane partitioning and bioavailability characteristics in cell-based assay contexts.

Lipophilicity QSAR Membrane permeability

Boiling Point and Thermal Stability Differentiation: 4-Methyl vs. 4-Chloro N-(3,4-Dichlorophenyl)benzenecarbothioamide

The target compound (CAS 127351-05-7) has a predicted boiling point of 394.8 °C at 760 mmHg, which is 12.0 °C lower than that of its 4-chloro analog 4-chloro-N-(3,4-dichlorophenyl)benzenecarbothioamide (CAS 117013-65-7, boiling point 406.8 °C) . This thermal difference, though modest, is paired with a substantially lower density (1.369 vs. 1.493 g/cm³) and a lower flash point (192.6 vs. 199.8 °C), collectively indicating distinct intermolecular interactions attributable to the methyl-to-chloro substitution . The 4-methyl analog is also 20.4 g/mol lighter (296.2 vs. 316.6 Da), which may be advantageous in applications where lower molecular weight is preferred.

Thermal stability Purification Formulation

Hydrogen Sulfide (H₂S) Donor Capacity: Class-Level Evidence from 4-Methylbenzenecarbothioamide Scaffold

The 4-methylbenzenecarbothioamide core structure (lacking the N-(3,4-dichlorophenyl) substitution) has been characterized as an H₂S-releasing thiobenzamide that inhibits TNF-α and CXCL1 production and exhibits antinociceptive and anti-inflammatory activities in preclinical models [1]. Although direct H₂S release data for the N-(3,4-dichlorophenyl)-substituted derivative are not available, the presence of the identical 4-methylthiobenzamide substructure in the target compound supports class-level inference of retained H₂S donor capacity. The additional 3,4-dichlorophenyl N-substituent is expected to modulate—rather than eliminate—this reactivity by altering the electron density at the thioamide sulfur through inductive effects.

H₂S donor Anti-inflammatory Thiobenzamide pharmacology

Physicochemical Distance from the Antimycobacterial Lead 4-Chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide (4e)

The most active antimycobacterial compound in the N-(3,4-dichlorophenyl)benzothioamide series reported to date is 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide (compound 4e), with an MIC of 2 μmol L⁻¹ against Mycobacterium tuberculosis H37Rv, which is superior to the corresponding salicylanilide benchmark [1]. The target compound (CAS 127351-05-7) differs from 4e by bearing a 4-methyl group in place of 4-chloro-2-methoxy substitution on the benzoyl ring. This structural simplification removes the hydrogen-bonding methoxy donor/acceptor and reduces the halogen count, yielding a less complex, more lipophilic scaffold (XLogP3 5.4 vs. estimated ~3.5–4.0 for 4e) that may serve as a leaner probe for assessing the minimal pharmacophoric requirements for antimycobacterial activity within this chemotype.

Antimycobacterial SAR Drug discovery

Flash Point and Safety Handling: Differentiated Risk Profile vs. 4-Chloro Analog

The flash point of N-(3,4-dichlorophenyl)-4-methylbenzenecarbothioamide is reported as 192.6 °C, which is 7.2 °C lower than the 199.8 °C flash point of the 4-chloro analog (CAS 117013-65-7) . While both compounds fall within a similar flammability classification range, the 3.7% lower flash point of the 4-methyl derivative may necessitate distinct storage and handling protocols under certain regulatory frameworks, particularly in jurisdictions where flash point thresholds determine specific hazard classifications. Additionally, the target compound's vapor pressure at 25 °C, though not explicitly reported, is anticipated to be intermediate between the unsubstituted N-(3,4-dichlorophenyl)benzenecarbothioamide (4.32 × 10⁻⁶ mmHg) and the heavier 4-chloro analog (7.93 × 10⁻⁷ mmHg), implying differentiated volatility behavior relevant to occupational exposure assessments .

Safety data Flash point Storage classification

Recommended Application Scenarios for Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- (CAS 127351-05-7) Based on Differentiating Evidence


SAR Probe for Antimycobacterial Benzothioamide Lead Optimization

In medicinal chemistry programs targeting Mycobacterium tuberculosis, the target compound serves as a structurally simplified analog of the most potent benzothioamide lead (compound 4e, MIC 2 μmol L⁻¹) [1]. By omitting the 2-methoxy and 4-chloro substituents while retaining the N-(3,4-dichlorophenyl) group and the thioamide core, researchers can use CAS 127351-05-7 as a minimal pharmacophore probe to determine whether the enhanced potency of 4e arises from the methoxy and chloro substituents or from the core thioamide scaffold itself. Its high lipophilicity (XLogP3 5.4) also makes it suitable for assessing the role of passive membrane diffusion in cellular antimycobacterial activity within this series.

H₂S Donor Tool Compound with Tunable Electronic Properties

The 4-methylbenzenecarbothioamide core has validated H₂S donor activity with anti-inflammatory and antinociceptive effects in murine models [2]. The N-(3,4-dichlorophenyl) derivative (CAS 127351-05-7) extends this scaffold by introducing electron-withdrawing chlorine atoms on the N-aryl ring, which are expected to modulate the rate of H₂S release from the thioamide group through inductive effects. This makes the target compound a valuable tool for structure-activity relationship studies aimed at tuning H₂S release kinetics, a parameter critical for matching donor half-life to therapeutic window requirements in inflammation and cardiovascular research.

Chromatographic Method Development and Analytical Reference Standard

The distinct combination of moderate density (1.369 g/cm³), boiling point (394.8 °C), and computed lipophilicity (XLogP3 5.4) positions CAS 127351-05-7 as a useful retention time marker in reversed-phase HPLC method development for lipophilic thioamide libraries [3]. Its retention behavior, predicted to be intermediate between the less lipophilic N-(3,4-dichlorophenyl)benzenecarbothioamide (XLogP ~4.5–5.0) and the denser 4-chloro analog (CAS 117013-65-7), provides a calibration anchor for optimizing gradient elution conditions when analyzing structurally diverse benzenecarbothioamide collections.

Procurement for Physicochemical Property-Driven Formulation Screening

For pre-formulation studies where lipophilicity and thermal stability are primary screening parameters, CAS 127351-05-7 offers a differentiated profile within the N-(3,4-dichlorophenyl)benzenecarbothioamide series: XLogP3 of 5.4 versus ~4.5–5.0 for the des-methyl analog, and a boiling point 12 °C lower than the 4-chloro analog . These quantifiable differences directly impact solubility in lipid-based excipients, solid-state stability during hot-melt processing, and predicted log D at physiological pH, making the compound a rational choice for iterative formulation optimization when these parameters are design-critical.

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